molecular formula C21H21N5O3S B2678992 1-benzyl-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-5-amine CAS No. 1243064-54-1

1-benzyl-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-5-amine

Cat. No.: B2678992
CAS No.: 1243064-54-1
M. Wt: 423.49
InChI Key: HUZUTGXPJBNUBE-UHFFFAOYSA-N
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Description

1-benzyl-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-5-amine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including a benzyl group, a dimethoxyphenyl group, an oxadiazole ring, a methylsulfanyl group, and a pyrazolamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-5-amine typically involves multiple steps, including the formation of the oxadiazole ring and the introduction of the pyrazolamine moiety. One common synthetic route involves the reaction of 3,4-dimethoxybenzohydrazide with an appropriate nitrile to form the oxadiazole ring. This intermediate is then reacted with a benzyl halide and a methylsulfanyl pyrazole derivative under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of catalysts, solvents, and controlled temperature and pressure conditions. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzyl moiety.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.

    Medicine: It may have potential as a therapeutic agent due to its unique chemical properties.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-benzyl-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The oxadiazole ring and pyrazolamine moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets involved depend on the specific biological context and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-5-amine is unique due to the combination of its functional groups and heterocyclic rings

Properties

IUPAC Name

2-benzyl-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-5-methylsulfanylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3S/c1-27-15-10-9-14(11-16(15)28-2)19-23-20(29-25-19)17-18(22)26(24-21(17)30-3)12-13-7-5-4-6-8-13/h4-11H,12,22H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZUTGXPJBNUBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC4=CC=CC=C4)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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